molecular formula C13H18N2O2 B7731775 (4-Benzylpiperazin-4-ium-1-yl)acetate

(4-Benzylpiperazin-4-ium-1-yl)acetate

Cat. No.: B7731775
M. Wt: 234.29 g/mol
InChI Key: FNCALUISHXHMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperazin-4-ium-1-yl)acetate is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutics, particularly in neuroscience. The benzylpiperazine structure is a recognized pharmacophore in the design of ligands for the sigma-1 receptor (σ1R), a chaperone protein that is a promising target for treating neuropathic pain . Sigma-1 receptor antagonists have been shown to modulate nociceptive signaling, and benzylpiperazine derivatives have demonstrated potent antinociception and anti-allodynic effects in preclinical models of chronic pain without impairing motor function . Furthermore, benzylpiperazine-based compounds are being investigated as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . This versatile chemotype serves as a critical building block for synthesizing complex molecules, such as diacylglycerol acyltransferase (DGAT) inhibitors, highlighting its utility in early-stage drug discovery programs . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzylpiperazin-4-ium-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCALUISHXHMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[NH+]1CC2=CC=CC=C2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-4-ium-1-yl)acetate typically involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with acetic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-4-ium-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Benzylpiperazin-4-ium-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Benzylpiperazin-4-ium-1-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of “(4-Benzylpiperazin-4-ium-1-yl)acetate” with two analogs: 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid () and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid ().

Property This compound 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid 2-(4-(tert-BOC)piperazin-1-yl)acetic acid
Core Structure Piperazinium (quaternary) Piperazine (tertiary) Piperazine (tertiary, BOC-protected)
Substituents Benzyl (N4), acetate (counterion) Methyl (N4), benzoic acid tert-BOC (N4), acetic acid
Ionization State Cationic (quaternary ammonium) Neutral (tertiary amine, carboxylic acid) Neutral (BOC-protected, carboxylic acid)
Lipophilicity (LogP) Moderate (benzyl increases logP) Low (polar benzoic acid) High (tert-BOC increases logP)
Aqueous Solubility High (due to ionic nature) Moderate (pH-dependent carboxylate) Low (BOC group reduces polarity)
pKa (Predicted) ~10.5 (piperazinium), ~4.8 (acetate) ~8.5 (piperazine), ~2.3 (benzoic acid) ~3.5 (carboxylic acid)

Key Observations :

  • The quaternary ammonium structure of the target compound enhances water solubility compared to neutral analogs .
  • The tert-BOC group in the third compound serves as a protective moiety, reducing reactivity during synthesis .

Reactivity Differences :

  • The quaternary ammonium in the target compound is less nucleophilic than tertiary amines in the analogs, limiting its participation in alkylation or acylation reactions.
  • The benzoic acid derivative () can form salts or esters, broadening its utility in drug conjugation .

Crystallographic and Computational Analysis

  • Structural Tools : Programs like SHELX () and Mercury () enable precise determination of molecular packing and hydrogen-bonding patterns. For example, the ionic nature of the target compound likely results in distinct crystal lattice interactions compared to neutral analogs .
  • Electron Density Maps : The acetate counterion may form strong ionic bonds with the piperazinium core, influencing stability and melting points.

Q & A

Q. What metrics should be reported in crystallographic studies?

  • Essential Data :
  • R-factor (<5%), completeness (>95%), and Flack parameter for absolute structure.
  • Hydrogen-bond distances (e.g., N–H⋯O = 2.8–3.2 Å) and torsion angles for piperazine rings .

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